molecular formula C19H22ClFN4O2 B2885601 N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226449-61-1

N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2885601
CAS No.: 1226449-61-1
M. Wt: 392.86
InChI Key: JEKWWKXDACABRL-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-fluorophenyl group, a pyrimidinyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps:

    Formation of the chloro-fluorophenyl intermediate: This step involves the chlorination and fluorination of a phenyl ring.

    Synthesis of the pyrimidinyl intermediate: This step involves the formation of a pyrimidine ring, which may include the use of methylation and other functional group modifications.

    Coupling of intermediates: The chloro-fluorophenyl and pyrimidinyl intermediates are coupled using appropriate reagents and conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    Pathways: Involvement in metabolic or signaling pathways that influence cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide: can be compared with other acetamide derivatives that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClFN4O2/c1-12-4-3-7-25(10-12)19-22-13(2)8-18(24-19)27-11-17(26)23-16-6-5-14(20)9-15(16)21/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKWWKXDACABRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NC3=C(C=C(C=C3)Cl)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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